(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
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Description
Scientific Research Applications
Stereochemistry in Pharmacology
The stereochemistry of compounds similar to "(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid" plays a critical role in the pharmacological profile of certain medications. For example, the study by Veinberg et al. (2015) on phenylpiracetam and its methyl derivative shows that the stereochemistry significantly affects the pharmacological activities of these compounds, influencing memory processes and cognitive function improvements related to head traumas, stroke, age, and age-related pathologies (Veinberg et al., 2015).
CNS Drug Synthesis
Saganuwan (2017) discusses the synthesis of novel Central Nervous System (CNS) acting drugs from functional chemical groups found in compounds like "this compound." The study identifies heterocycles with heteroatoms (N, S, O) as potential lead molecules for the synthesis of compounds with CNS activity, highlighting the importance of specific functional groups in the development of new pharmacological agents (Saganuwan, 2017).
Biochemical and Molecular Applications
Studies on the biochemical and molecular applications of similar compounds have explored their roles in plant physiology and biochemistry. For instance, the work by Zhang et al. (2015) on abscisic acid receptors in plants demonstrates how structural analogs of "this compound" can be involved in key developmental processes and responses to environmental stresses in plants (Zhang et al., 2015).
Properties
IUPAC Name |
(2R,4R)-4-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22NO5P/c1-12(2,3)18-11(16)13-7-8(19(4,5)17)6-9(13)10(14)15/h8-9H,6-7H2,1-5H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKMPXKWUWYUNC-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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